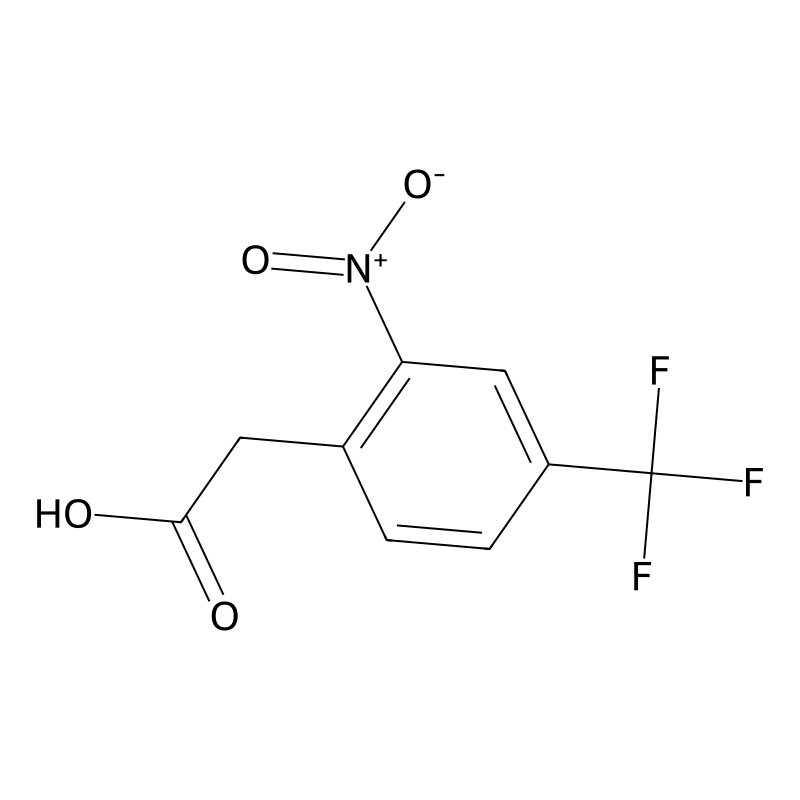

2-Nitro-4-(trifluoromethyl)phenylacetic acid

Content Navigation

2-Nitro-4-(trifluoromethyl)phenylacetic acid is the optimal starting material for 6-(trifluoromethyl)indolin-2-one synthesis. It resolves key workflow challenges:

- Single-step reductive cyclization eliminates low-yield nitration of non-nitrated analogs.

- Free acid form generates water as benign byproduct, avoiding alcohol contamination from ester precursors and simplifying purification.

- Unlocks direct access to the CF3-oxindole core required for BMS-204352 and neurotherapeutic SAR studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-Nitro-4-(trifluoromethyl)phenylacetic acid is a highly functionalized aromatic building block characterized by an ortho-nitro group and a para-trifluoromethyl group relative to its acetic acid moiety. In industrial and pharmaceutical procurement, it is primarily valued as the direct precursor to 6-(trifluoromethyl)indolin-2-one (6-trifluoromethyloxindole) . The compound typically presents as a solid at room temperature, exhibits solubility in polar organic solvents, and is utilized extensively in catalytic hydrogenation workflows where the nitro group is reduced to an amine, spontaneously cyclizing with the adjacent carboxylic acid to form the oxindole core .

Research Fit

Substituting this compound with closely related analogs fundamentally disrupts either the synthesis route or the final product's efficacy. Replacing it with 4-(trifluoromethyl)phenylacetic acid eliminates the ortho-nitro group, making direct reductive cyclization to the oxindole impossible and necessitating hazardous, low-yield nitration steps[1]. Conversely, using standard 2-nitrophenylacetic acid removes the trifluoromethyl group, yielding an unsubstituted oxindole that lacks the critical lipophilicity and metabolic stability required for advanced neurotherapeutics like maxi-K channel openers (e.g., BMS-204352) [2]. Furthermore, utilizing the esterified form (methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate) introduces alcohol byproducts during cyclization, complicating purification compared to the clean water byproduct generated by the free acid [1].

Substitution Risk

Reductive Cyclization vs. Non-Nitrated Analogs

The synthesis of 6-(trifluoromethyl)indolin-2-one relies heavily on the ortho-nitro configuration of 2-Nitro-4-(trifluoromethyl)phenylacetic acid. Under standard catalytic hydrogenation (e.g., Pd/C, H2), the nitro group is reduced to an aniline intermediate that undergoes spontaneous intramolecular condensation with the acetic acid side chain . This single-step process yields the oxindole core efficiently. In contrast, using 4-(trifluoromethyl)phenylacetic acid requires a preliminary nitration step, which is often unselective and reduces overall yield [1].

| Evidence Dimension | Synthetic steps to 6-CF3-oxindole |

| Target Compound Data | 1 step (direct reductive cyclization) |

| Comparator Or Baseline | 4-(Trifluoromethyl)phenylacetic acid (requires ≥2 steps) |

| Quantified Difference | Elimination of the nitration step, significantly improving overall process yield and safety. |

| Conditions | Catalytic hydrogenation (Pd/C, H2) or metal-mediated reduction. |

Procuring the pre-nitrated building block eliminates a hazardous and yield-limiting nitration step in the manufacturing of oxindole derivatives.

Trifluoromethyl Group: Pharmacological Relevance

The trifluoromethyl group at the 4-position of the phenylacetic acid translates directly to the 6-position of the resulting oxindole. This specific substitution pattern is a critical pharmacophore in neurotherapeutics, such as the maxi-K potassium channel opener BMS-204352 (MaxiPost) [1]. Studies have shown that the 6-CF3 group enhances both the lipophilicity and the metabolic stability of the indolin-2-one scaffold compared to the unsubstituted core derived from 2-nitrophenylacetic acid [2].

| Evidence Dimension | Downstream pharmacological utility |

| Target Compound Data | Yields 6-CF3-oxindole (essential for BMS-204352 activity) |

| Comparator Or Baseline | 2-Nitrophenylacetic acid (yields unsubstituted oxindole) |

| Quantified Difference | The CF3 group provides essential electron-withdrawing and lipophilic properties required for target binding, which the unsubstituted analog lacks entirely. |

| Conditions | Structure-activity relationship (SAR) optimization in drug discovery. |

Buyers developing kinase inhibitors or ion channel modulators must select the CF3-substituted precursor to achieve the required biological activity and pharmacokinetic profile.

Free Acid vs. Ester: Processability

When scaling up the production of 6-(trifluoromethyl)indolin-2-one, the choice between the free acid (CAS 1735-91-7) and its corresponding ester (e.g., methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate) impacts downstream processing. The free acid undergoes reductive lactamization to release water as the sole byproduct [1]. In contrast, the ester form releases methanol during cyclization, which can require additional stripping or purification steps to avoid solvent contamination in sensitive pharmaceutical workflows[2].

| Evidence Dimension | Byproduct generation during cyclization |

| Target Compound Data | Generates H2O upon lactamization |

| Comparator Or Baseline | Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate (generates methanol) |

| Quantified Difference | Complete avoidance of alcohol byproducts, simplifying the solvent recovery and purification process. |

| Conditions | Industrial-scale reductive cyclization. |

Utilizing the free acid streamlines purification and solvent management during the bulk manufacturing of pharmaceutical intermediates.

Maxi-K Potassium Channel Opener Synthesis

This compound is the optimal starting material for synthesizing BMS-204352 (MaxiPost) and related neurotherapeutics targeting fragile X syndrome and ischemic stroke, where the 6-trifluoromethyl-oxindole core is strictly required for efficacy [1].

Novel Kinase Inhibitor Development

Utilized in structure-activity relationship (SAR) studies where the incorporation of a trifluoromethyl group on the indolin-2-one scaffold is necessary to enhance metabolic stability and lipophilicity over unsubstituted analogs [2].

Fluorinated Oxindole Scale-Up

Selected for bulk manufacturing workflows where single-step reductive cyclization of the free acid is preferred to avoid the multi-step nitration of non-nitrated analogs or the alcohol byproducts associated with esterified precursors [2].

Application Fit Matrix

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types

O4Si-4